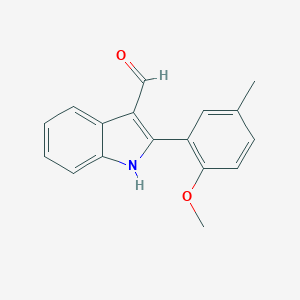

2-(2-methoxy-5-methylphenyl)-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

2-(2-methoxy-5-methylphenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-7-8-16(20-2)13(9-11)17-14(10-19)12-5-3-4-6-15(12)18-17/h3-10,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKGQINCPUDDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=C(C3=CC=CC=C3N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501205505 | |

| Record name | 2-(2-Methoxy-5-methylphenyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590391-05-2 | |

| Record name | 2-(2-Methoxy-5-methylphenyl)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590391-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxy-5-methylphenyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fischer Indole Cyclization for 2-Arylindole Intermediate

The Fischer indole synthesis remains a cornerstone for constructing the indole core, particularly for introducing aryl groups at position 2. Adapted from methodologies in substituted phenylindole syntheses, the target intermediate 2-(2-methoxy-5-methylphenyl)-1H-indole is synthesized as follows:

Reagents and Conditions

-

Ketone substrate : 2-Methoxy-5-methylacetophenone

-

Phenylhydrazine : 1.2 equivalents

-

Catalyst : Clayzic (ZnCl₂-supported montmorillonite K10, 200–400 mg)

-

Solvent : Methanol, reflux for 20–30 minutes

-

Work-up : Ice quenching, dichloromethane extraction, column chromatography (petroleum ether/ethyl acetate, 90:10)

Mechanistic Insights

The reaction proceeds via acid-catalyzed cyclization of the phenylhydrazone intermediate, facilitated by clayzic’s dual Brønsted and Lewis acidity. The methoxy and methyl groups on the acetophenone direct cyclization to yield the 2-arylindole regioselectively.

Yield and Purity

Vilsmeier-Haack Formylation at Position 3

The intermediate 2-(2-methoxy-5-methylphenyl)-1H-indole undergoes formylation at position 3 using the Vilsmeier-Haack reagent, as detailed in indole-3-carbaldehyde patents.

Reagents and Conditions

-

Vilsmeier reagent : Phosphorus oxychloride (POCl₃) in anhydrous dimethylformamide (DMF), 0–5°C

-

Reaction : Reflux at 80–90°C for 5–8 hours

-

Work-up : Neutralization with saturated Na₂CO₃, filtration, recrystallization (ethanol/water)

Mechanistic Insights

The electrophilic formylating agent (CH⁺=O) generated from DMF and POCl₃ attacks the electron-rich C-3 position of the indole, followed by hydrolysis to yield the aldehyde.

Spectroscopic Validation

-

¹H NMR (DMSO-d₆) : δ 12.14 (1H, br, NH), 9.95 (1H, s, CHO), 7.30–8.45 (6H, m, Ar-H), 3.79 (3H, s, OCH₃), 2.35 (3H, s, CH₃).

-

¹³C NMR : δ 185.34 (CHO), 138.85 (C-3), 124.49–112.80 (Ar-C), 56.12 (OCH₃), 21.45 (CH₃).

Yield and Scalability

-

Yield : 70–78% after recrystallization

-

Limitation : Excess POCl₃ (>1:40) reduces selectivity due to competing side reactions.

Direct Vilsmeier-Haack Cyclization of Substituted Anilines

Substrate Design and Cyclization

An alternative one-pot method involves cyclizing 2-methylaniline derivatives bearing methoxy and methyl substituents. Adapted from patent CN102786460A, this route bypasses the Fischer indole step.

Reagents and Conditions

-

Aniline substrate : 2-Methoxy-5-methyl-2'-methylaniline

-

Vilsmeier reagent : DMF/POCl₃ (5:1 v/v), 0–5°C

-

Reaction : Reflux at 85°C for 6 hours

-

Work-up : pH adjustment to 8–9 (Na₂CO₃), filtration, recrystallization (DMF/water)

Mechanistic Insights

The Vilsmeier reagent simultaneously cyclizes the aniline and introduces the formyl group via electrophilic aromatic substitution, favored by the electron-donating methoxy group.

Yield and Selectivity

-

Yield : 65–72%

-

Selectivity : >90% for C-3 formylation (minor C-2 byproduct <5%)

Comparative Advantages

-

Fewer steps than the Fischer-Vilsmeier route.

-

Scalable for gram-scale synthesis.

Alternative Methodologies and Emerging Approaches

McFadyen-Stevens Reduction-Oxidation Pathway

Though less common for 3-carbaldehydes, indole-2-carbaldehydes have been synthesized via McFadyen-Stevens reactions. Adapting this for position 3 requires:

-

Esterification : Indole-3-carboxylic acid → methyl ester.

-

Reduction : LiAlH₄ to indole-3-methanol.

-

Oxidation : MnO₂ to indole-3-carbaldehyde.

Challenges

Critical Analysis of Synthetic Routes

Reaction Efficiency and Practicality

| Method | Yield | Steps | Purification |

|---|---|---|---|

| Fischer-Vilsmeier | 70–78% | 2 | Column chromatography |

| Direct Vilsmeier | 65–72% | 1 | Recrystallization |

| McFadyen-Stevens | 40–45% | 3 | Chromatography |

Key Observations

-

The Fischer-Vilsmeier route offers superior yield and purity but requires specialized catalysts.

-

Direct Vilsmeier cyclization is more practical for industrial applications despite marginally lower yields.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: 2-(2-Methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid.

Reduction: 2-(2-Methoxy-5-methylphenyl)-1H-indole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Research indicates that this compound exhibits significant antimicrobial and anticancer properties . It has been studied for its ability to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, showcasing promising results against multidrug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for further research into new treatments for various diseases, particularly cancer .

Chemical Synthesis

In synthetic organic chemistry, 2-(2-methoxy-5-methylphenyl)-1H-indole-3-carbaldehyde serves as a building block for more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation to form carboxylic acids.

- Reduction to yield alcohols.

- Electrophilic aromatic substitution , which can lead to diverse derivatives depending on the electrophiles used .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The results demonstrated high activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) as low as 1 μg/mL against MRSA strains . This highlights its potential as a lead compound in developing new antibiotics.

Case Study 2: Anticancer Properties

Research on analogs of this indole derivative revealed significant cytotoxic effects against K-Ras mutant tumor cells. The study emphasized that modifications at the indole's 3-position are crucial for maintaining antitumor activity. Compounds similar to this compound showed promising results in inhibiting tumor cell proliferation .

Mechanism of Action

The mechanism of action of 2-(2-methoxy-5-methylphenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and applications.

Substituent Position and Electronic Effects

- 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde (CAS 920514-83-6): This analog features a 4-methoxyphenyl group at position 2 and a pentyl chain at position 5. The para-methoxy group enhances electron density on the phenyl ring compared to the ortho-methoxy group in the target compound.

- 2-(3-Methoxyphenyl)-1H-indole-3-carbaldehyde thiosemicarbazone :

The meta-methoxy substitution on the phenyl ring alters electronic distribution, while the thiosemicarbazone moiety introduces hydrogen-bonding capability and metal-chelating properties. This derivative is explored for anticancer activity due to its ability to inhibit ribonucleotide reductase .

Functional Group Variations

- This compound serves as a precursor for synthesizing nitrovinyl derivatives (e.g., via condensation with nitromethane), which exhibit antioxidant and antiproliferative activities .

- 5-Methyl-1H-indole-3-carbaldehyde (CAS 52562-50-2):

The methyl group at position 5 enhances hydrophobicity, influencing crystal packing via C–H⋯π interactions. This structural feature is critical in material science for designing organic semiconductors .

Physicochemical and Structural Data

Biological Activity

2-(2-methoxy-5-methylphenyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Structural Characteristics

The compound features an indole core with a methoxy-phenyl substituent and an aldehyde group, which contribute to its unique chemical reactivity and biological activity. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.98 µg/mL |

| E. coli | 4.69 µg/mL |

| Candida albicans | 7.80 µg/mL |

The compound's effectiveness against MRSA is particularly noteworthy, as this pathogen poses significant treatment challenges due to its resistance to many antibiotics .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies indicate that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells. The apoptosis-inducing effects were confirmed through enhanced caspase-3 activity, suggesting that it may disrupt the cell cycle and promote cancer cell death.

| Cancer Cell Line | Caspase-3 Activity (Fold Increase) | Concentration (µM) |

|---|---|---|

| MDA-MB-231 | 1.33 - 1.57 | 10 |

These findings suggest that the compound may act as a microtubule-destabilizing agent, which is a common mechanism for many anticancer drugs .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may function as an enzyme inhibitor or receptor modulator, leading to alterations in cellular signaling pathways. For instance, the compound's ability to induce apoptosis suggests it may interfere with survival pathways in cancer cells .

Case Studies

Several studies have highlighted the potential of this compound in various therapeutic contexts:

- Antimicrobial Activity : A study demonstrated that derivatives of indole compounds, including this compound, exhibited potent activity against resistant strains of bacteria, emphasizing the need for novel antimicrobial agents in clinical settings .

- Cancer Research : In another investigation, the compound was evaluated alongside other indole derivatives for their antiproliferative effects on various cancer cell lines. Results indicated significant cytotoxicity at low concentrations, reinforcing its potential as a lead compound for anticancer drug development .

Q & A

Advanced Research Question

- Computational Modeling : Use Gaussian 16 with B3LYP/6-31G(d) to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps. This predicts reactivity at the aldehyde group and steric hindrance from the methoxy-methyl substituent .

- X-ray Crystallography : Solve the crystal structure using SHELXL (if crystalline) to measure dihedral angles between the indole core and substituent. Compare with ORTEP-3 visualizations .

- Experimental Probes : Conduct Hammett studies by synthesizing analogs with electron-withdrawing/donating groups on the phenyl ring. Monitor aldehyde reactivity in nucleophilic additions (e.g., with hydrazines) .

How can researchers evaluate the biological activity of this compound in cellular models?

Advanced Research Question

- Liposomal Delivery : Encapsulate the compound using soybean phospholipids (75% phosphatidylcholine) and cholesterol (3:1 molar ratio) to enhance cellular uptake. Validate encapsulation efficiency via UV-Vis at λₘₐₓ ~280 nm .

- Gene Expression Assays : Treat cancer cell lines (e.g., MCF-7) and quantify Bax/Bcl-2 ratios using qRT-PCR. Normalize to β-actin and confirm protein levels via Western blot .

- Dose-Response Curves : Use concentrations ranging from 1–100 µM, with 24–48 hr incubations. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

What purification challenges arise during scale-up synthesis, and how can they be mitigated?

Basic Research Question

Common issues include:

- Low Solubility : Switch from ethyl acetate to DMF/water mixtures for recrystallization at higher scales.

- Column Chromatography Limitations : Use flash chromatography with smaller silica particle sizes (40–63 µm) for faster separation. Alternatively, explore preparative HPLC for >10 g batches .

- Byproduct Formation : Add a scavenger (e.g., molecular sieves) during formylation to absorb excess POCl₃ and minimize side reactions .

How can computational tools predict the compound’s interactions with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4). Set grid boxes around the heme center and run 50 genetic algorithm iterations .

- ADMET Prediction : Employ SwissADME to estimate logP (~3.2), topological polar surface area (TPSA ~60 Ų), and blood-brain barrier permeability. Adjust substituents to optimize pharmacokinetics .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of protein-ligand complexes. Analyze RMSD and hydrogen bond occupancy .

What are the implications of the methoxy and methyl groups on the compound’s stability under acidic/basic conditions?

Advanced Research Question

- Acidic Conditions : The methoxy group (electron-donating) increases susceptibility to electrophilic attack at the indole C2 position. Monitor degradation via LC-MS at pH <3 .

- Basic Conditions : The aldehyde group may undergo Cannizzaro reactions above pH 10. Stabilize by storing solutions in anhydrous DMSO at −20°C .

Mitigation : Introduce steric protection (e.g., bulkier substituents) or use pro-drug strategies (e.g., acetal derivatives) .

How can researchers validate the compound’s role in modulating reactive oxygen species (ROS) pathways?

Advanced Research Question

- Fluorescent Probes : Treat cells with H₂DCFDA (10 µM) and measure ROS levels via flow cytometry. Compare with N-acetylcysteine (ROS inhibitor) controls .

- Enzymatic Assays : Test inhibition of NADPH oxidase using a cytochrome c reduction assay. Calculate % inhibition at 50 µM compound concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.